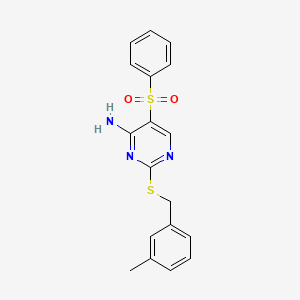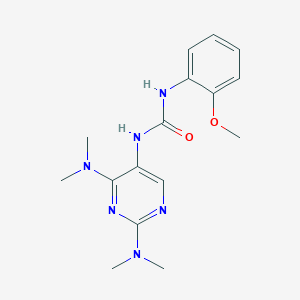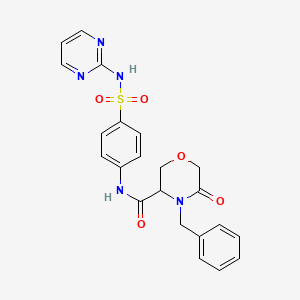
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core, substituted with various functional groups, including a chlorobenzyl, ethoxy, and isopropylphenylsulfonyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative reacts with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline core or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological targets such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of quinoline-based drugs and their effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized quinoline core, used in various chemical and biological studies.
4-aminoquinoline: A class of compounds with antimalarial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO4S/c1-4-33-21-11-14-25-23(15-21)27(30)26(17-29(25)16-20-7-5-6-8-24(20)28)34(31,32)22-12-9-19(10-13-22)18(2)3/h5-15,17-18H,4,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOYWYLNUUVJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)

![4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole](/img/structure/B2384619.png)





![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)

